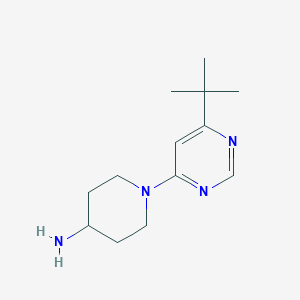

![molecular formula C8H14ClNO2 B1531879 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1564503-67-8](/img/structure/B1531879.png)

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Overview

Description

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound used in scientific research1. It possesses diverse applications, including pharmaceutical synthesis, drug discovery, and organic chemistry studies1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is not available in the search results. However, it’s likely to involve complex organic chemistry reactions.Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available from the search results. However, similar compounds have been analyzed using techniques such as NMR and MS2.Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not available in the search results. However, given its structure, it’s likely to participate in various organic reactions.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not available in the search results. However, similar compounds have been analyzed for properties such as density, melting point, boiling point, and molecular weight3.Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related heterocyclic molecules have been a significant area of research. For instance, studies have focused on synthesizing novel heterocycle-based molecules through reactions involving hydride transfer and carbenium ion formations, leading to compounds with potential applications in non-linear optics due to their hyperpolarizability and stability analyses using NBO analysis (Murthy et al., 2017). These studies provide insights into the molecular structures and reactivity of such compounds, highlighting their potential in various scientific and industrial applications.

Biotechnological Production

Compounds similar to "3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one" have been investigated for their biotechnological production and applications. For example, 3-Hydroxypropionaldehyde (3-HPA) and its derivatives are used in food preservation, as precursors for chemicals like acrolein, acrylic acid, and for polymer production. These compounds can be produced through both traditional chemistry and bacterial fermentation, showcasing their versatility and potential in sustainable chemical production (Vollenweider & Lacroix, 2004).

Molecular Docking and Anti-Cancer Potential

Research into the reactivity and docking potential of related compounds has revealed their ability to form stable complexes with biological targets, such as the human alpha9 nicotinic acetylcholine receptor antagonist, suggesting a pathway for developing new anticancer drugs. This highlights the therapeutic potential of these molecules in drug design and development (Murthy et al., 2017).

Application in Polymer and Material Science

Studies on the electrochemical synthesis of N-substituted polybispyrroles have shown these compounds exhibit exciting electrochromic and ion receptor properties, making them suitable for various practical applications, including metal recovery and ion sensing. This research demonstrates the potential of related compounds in the development of new materials with specialized functions (Mert et al., 2013).

Safety And Hazards

The safety and hazards associated with 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not specified in the search results. However, similar compounds have been associated with hazard statements such as H302, H312, and H3324.

Future Directions

The future directions for the use of 3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one are not specified in the search results. However, given its applications in pharmaceutical synthesis, drug discovery, and organic chemistry studies1, it’s likely to continue being an area of interest in these fields.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or materials safety data sheets.

properties

IUPAC Name |

3-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c9-3-1-8(12)10-4-2-7(5-10)6-11/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNCGMTXSYOEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)

![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)

![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)

![4-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531803.png)

![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)

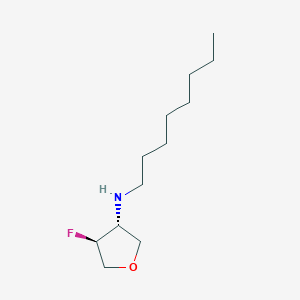

![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)

![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

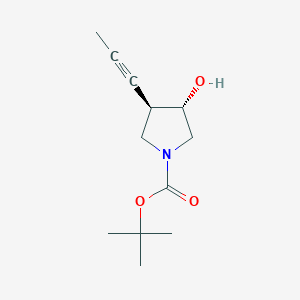

![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)

![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)

![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)